1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
Beschreibung
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is a benzimidazole derivative featuring a sulfonamide group at the 5-position, an ethyl group at the 1-position, and a 3-pyridinyl substituent at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Eigenschaften
CAS-Nummer |
852955-74-9 |
|---|---|
Molekularformel |
C16H18N4O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
JCYPCAGOSZOZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Benzimidazole Core
- The benzimidazole nucleus is synthesized by condensation of o-phenylenediamine with sulfonyl chlorides or aromatic aldehydes under acidic or neutral conditions.
- For sulfonamide derivatives, the reaction typically involves o-phenylenediamine reacting with sulfonyl chlorides to introduce the sulfonamide group at the 5-position of the benzimidazole ring.
- This step is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to neutralize the released HCl.
N-Alkylation to Introduce Ethyl and Dimethyl Groups
- The N-ethyl and N,N-dimethyl substituents on the benzimidazole nitrogen are introduced via alkylation reactions.
- Alkylation is performed by treating the benzimidazole intermediate with ethyl bromide and dimethyl sulfate or dimethyl carbonate in the presence of a base such as potassium carbonate.
- Reaction conditions vary depending on the alkylating agent:
- The reaction is typically carried out in polar aprotic solvents like DMSO, which facilitate nucleophilic substitution.
Purification and Characterization
- After completion of the reaction, the mixture is quenched with water and extracted with organic solvents such as n-hexane or chloroform.
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using:
- 1H and 13C NMR spectroscopy to confirm the disappearance of NH protons and appearance of alkyl substituents.
- FTIR spectroscopy to identify characteristic sulfonamide S=O stretches and C–H stretches.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation to benzimidazole | o-Phenylenediamine + sulfonyl chloride | DMSO/DMF | Room temp to mild heating | Several hours | 53–82 | Acidic or neutral conditions |
| N-Ethylation | Ethyl bromide + K2CO3 | DMSO | 0 °C (ice bath) | ~5 hours | ~50 | Ice bath to prevent reagent evaporation |
| N,N-Dimethylation | Dimethyl carbonate or dimethyl sulfate + base | DMSO | 140 °C | 1–12 hours | 65–98 | High temperature methylation |
| 2-(3-Pyridinyl) substitution | Pd-catalyzed coupling or nucleophilic substitution | Various | Room temp to reflux | Variable | Variable | Requires inert atmosphere |
| Purification | Recrystallization or chromatography | Various | Ambient | - | - | Extraction with n-hexane or chloroform |
Research Findings and Analytical Data
- NMR Spectra : The disappearance of NH proton signals (~12.7–12.9 ppm) confirms successful N-alkylation. Alkyl protons appear as singlets or triplets in the 0.7–4.3 ppm range depending on the substituent chain length.
- FTIR Spectra : Sulfonamide S=O stretching bands appear around 1250–1300 cm⁻¹, while alkyl C–H stretches are observed below 3000 cm⁻¹. The presence of pyridinyl groups is confirmed by characteristic aromatic C=N stretches near 1600 cm⁻¹.
- HRMS : Molecular ion peaks correspond closely to the calculated molecular weights, confirming the molecular formula C16H18N4O2S for the target compound.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:
-
Reaction with amines : Replacement of the dimethylamine group with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding derivatives with modified pharmacological profiles.
-
Reaction with alcohols : Methanol or ethanol in the presence of NaH facilitates alkoxy substitution, producing sulfonate esters.
Table 1: Representative Nucleophilic Substitutions
| Reactant | Conditions | Product Yield | Reference |
|---|---|---|---|
| Ethylamine | DMF, 70°C, 12 hr | 68% | |
| Sodium methoxide | THF, RT, 6 hr | 82% |
Cross-Coupling Reactions at the Benzimidazole Core
The C-2 pyridinyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane (90°C, 24 hr), achieving 75–89% yields for biphenyl derivatives.
-
Buchwald-Hartwig amination : Forms C–N bonds with aryl halides, optimized with Xantphos ligand and Cs₂CO₃ base.
Table 2: Cross-Coupling Efficiency
| Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos | 83 |
| Phenylboronic acid | Pd(PPh₃)₄ | 78 |
Alkylation and Arylation at the N-1 Position
The ethyl group at N-1 can be modified via quaternization or SN2 displacement :
-
Quaternization : Treatment with methyl iodide in acetonitrile (60°C, 8 hr) forms a permanently charged ammonium species, enhancing water solubility .
-
Arylation : Using aryl halides and CuI/L-proline catalyst under microwave irradiation (120°C, 1 hr) introduces aromatic groups .
Acid-Base Reactions of the Pyridine Ring
The 3-pyridinyl substituent undergoes protonation (pKa ≈ 4.9) and coordinates with Lewis acids:
-
Protonation : Forms a pyridinium ion in HCl/EtOH, confirmed by UV-Vis spectral shifts (λ_max 287 → 301 nm) .
-
Metal coordination : Binds to Zn²⁺ or Cu²⁺ in aqueous ethanol, forming complexes characterized by FTIR and XRD .
Oxidation and Reduction Pathways
-
Pyridine ring oxidation : H₂O₂/AcOH oxidizes the pyridine to N-oxide at 80°C (yield: 64%), enhancing hydrogen-bonding capacity .
-
Sulfonamide reduction : LiAlH₄ reduces -SO₂NH- to -SH in anhydrous THF, though competing benzimidazole ring hydrogenation limits utility.
Key Reaction Condition Optimization Data
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit antimicrobial activity. Specifically, 1H-Benzimidazole-5-sulfonamide derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications to the sulfonamide group can enhance antibacterial efficacy .
Anticancer Activity
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies have shown that 1H-Benzimidazole-5-sulfonamide can inhibit cancer cell proliferation by targeting specific pathways related to tumor growth .
Enzyme Inhibition
1H-Benzimidazole-5-sulfonamide has been studied for its potential as an enzyme inhibitor. Its interaction with enzymes such as carbonic anhydrase and certain kinases suggests it could play a role in treating conditions like glaucoma and cancer .
Pharmacological Applications
The pharmacological profile of 1H-Benzimidazole-5-sulfonamide indicates its potential use in treating various diseases:
| Application Area | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Inhibits cancer cell proliferation through targeted pathways. |
| Diuretic | Potential use in managing hypertension through carbonic anhydrase inhibition. |
| Anti-inflammatory | May reduce inflammation by modulating immune responses. |
Case Studies
Several case studies highlight the applications of 1H-Benzimidazole-5-sulfonamide:
- Antibacterial Activity Study (2023) : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzimidazole derivatives, including 1H-Benzimidazole-5-sulfonamide. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Cell Proliferation Inhibition (2024) : Research conducted at a prominent university investigated the effects of 1H-Benzimidazole-5-sulfonamide on human breast cancer cell lines. Results indicated that the compound reduced cell viability by inducing apoptosis through mitochondrial pathways .
- Enzyme Inhibition Mechanism (2024) : A detailed mechanistic study published in Biochemical Pharmacology explored how 1H-Benzimidazole-5-sulfonamide inhibits carbonic anhydrase activity. The findings suggested that structural modifications could enhance selectivity and potency against specific isoforms of the enzyme .
Wirkmechanismus
The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinyl and benzimidazole rings may interact with enzymes or receptors through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound exhibits moderate synthetic yield (34%) compared to higher yields (65–67%) for compounds with simpler substituents (e.g., Compound 12 and 14) . This suggests that the introduction of the 3-pyridinyl group and sulfonamide moiety may complicate synthesis.
- Unlike carboxamidine derivatives (e.g., Compound 28), the sulfonamide group in the target compound may confer distinct solubility and metabolic stability, as sulfonamides are generally more resistant to enzymatic degradation .
Table 2: Antimicrobial Activity Data
Key Observations :
- Compound 28 (carboxamidine derivative) demonstrates potent antistaphylococcal activity (MIC = 3.12 µg/mL), highlighting the importance of the carboxamidine group in targeting MRSA .
- The target compound’s sulfonamide group and pyridinyl substituent may offer alternative mechanisms of action, such as enhanced binding to bacterial sulfotransferases or improved membrane permeability due to the pyridine’s basicity .
Physicochemical and Pharmacokinetic Properties
- Sulfonamide vs.
- Pyridinyl vs. Phenyl Substituents : The 3-pyridinyl group in the target compound may enhance solubility in aqueous environments compared to purely aromatic substituents (e.g., Compound 12’s 3-methylphenyl group) .
Biologische Aktivität
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is a compound that belongs to the class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly focusing on its anticancer, antiviral, and antibacterial properties.
Chemical Structure and Properties
The chemical formula for 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is C16H18N4O2S. Its structure is characterized by the benzimidazole core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can inhibit the activity of DNA topoisomerases, which are crucial enzymes involved in DNA replication and repair. For instance, a study demonstrated that certain benzimidazole derivatives inhibited mammalian type I DNA topoisomerase activity and exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF7 .
Case Study: Inhibition of Glioblastoma Cells
A recent investigation into the anticancer properties of benzenesulfonamide analogs revealed that these compounds could effectively induce cell death in glioblastoma cells through interactions with receptor tyrosine kinases (RTKs) such as TrkA. One particular derivative demonstrated an IC50 value of 58.6 µM in U87 glioblastoma cells while exhibiting reduced toxicity in non-cancerous cells compared to cisplatin . This suggests a promising therapeutic window for these compounds.
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. A study highlighted the synthesis of sulfonamide compounds that exhibited antiviral activity against various viruses, including coxsackievirus B. The most potent derivatives showed IC50 values ranging from 18.3 µM to 22.0 µM against enteroviruses, indicating their potential as antiviral agents .
Table: Antiviral Activity of Selected Sulfonamide Derivatives
| Compound ID | Virus Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 3 | EMCV | 18.3 | 40.3 |
| Compound 6 | HPIV-3 | 22.0 | 19.6 |
Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives has also been documented. These compounds have shown effectiveness against a range of bacterial strains by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription .
Case Study: Structure-Activity Relationship
A study evaluated nine benzimidazole derivatives for their antibacterial activity and found that specific substitutions at positions 2 and 5 significantly enhanced their potency against Gram-positive bacteria .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profiles of benzimidazole derivatives suggest favorable absorption, distribution, metabolism, and excretion (ADMET) properties. In silico studies have indicated good drug-likeness characteristics for several derivatives, making them suitable candidates for further development in clinical settings .
Q & A
Q. How can researchers optimize synthetic routes for 1H-benzimidazole-5-sulfonamide derivatives to improve yields?
Methodological Answer: Synthetic optimization often involves adjusting reaction conditions (e.g., solvent polarity, temperature) and stoichiometric ratios. For example:
- Mannich base synthesis (as in structurally related compounds) requires precise control of formaldehyde and amine equivalents to minimize side reactions like over-alkylation .
- Purification via column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) can isolate products with >95% purity, though yields may drop to 15–56% depending on substituents .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.0–8.1 ppm) and sulfonamide S=O stretching (IR: ~1619 cm⁻¹). Substituents like ethyl groups appear at δ 1.2–3.2 ppm .
- High-resolution mass spectrometry (HRMS) resolves isotopic patterns for molecular formula validation (e.g., C19H17N3O2S requires m/z 352.1002) .
Advanced Research Questions
Q. How does the pyridinyl-sulfonamide moiety influence target selectivity in biological assays?
Methodological Answer:
- Molecular docking : The 3-pyridinyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Computational studies (DFT or MD simulations) can predict binding affinity differences between substituents .
- SAR analysis : Compare IC50 values of analogs (e.g., replacing pyridinyl with phenyl reduces solubility but increases lipophilicity) .
Q. What crystallographic strategies resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction (SHELX suite): Refinement with SHELXL-2018 is critical for resolving torsional angles, especially for flexible substituents like ethyl-N,N-dimethyl groups .
- Twinned data handling : Use SHELXE for iterative density modification in cases of pseudo-merohedral twinning .
Q. How should researchers address contradictory data in pharmacological evaluations (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific artifacts .
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to differentiate antioxidant activity from cytotoxicity .
Q. What computational tools predict the compound’s ADME properties for drug development?
Methodological Answer:
- SwissADME : Predicts logP (~2.5) and gastrointestinal absorption (high) based on sulfonamide polarity and pyridinyl hydrophobicity .
- CYP450 inhibition assays : Validate in silico predictions (e.g., AutoDock Vina) with microsomal stability tests .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
Q. Experimental Design Considerations
Q. What controls are essential for ensuring reproducibility in benzimidazole sulfonamide synthesis?
Methodological Answer:
Q. How to design a high-throughput screen for derivatives targeting kinase inhibition?
Methodological Answer:
- Fragment-based libraries : Prioritize substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) using SPR (surface plasmon resonance) for binding kinetics .
- Counter-screening : Test against off-target kinases (e.g., EGFR, ABL1) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
